5,6-Methylendioxy-2-tetralone

Description

Contextualization of the Tetralone Chemical Scaffold in Synthetic and Mechanistic Research

The tetralone scaffold, a bicyclic structure where a benzene ring is fused to a cyclohexanone ring, is a cornerstone in synthetic organic chemistry. Tetralones exist as two primary isomers: α-tetralones (3,4-dihydro-2H-naphthalen-1-one) and β-tetralones (3,4-dihydro-1H-naphthalen-2-one). Both isomers are recognized for their reactivity and serve as versatile starting materials for a wide array of more complex molecules. scispace.com

Substituted tetralones are pivotal building blocks in the total synthesis of natural products and in the development of pharmaceuticals. scispace.comthieme-connect.de Their rigid framework and the presence of a ketone group allow for a multitude of chemical transformations. For instance, the ketone can be a handle for nucleophilic additions, reductions, or conversions to other functional groups. The adjacent aromatic ring can undergo electrophilic substitution, and the aliphatic portion of the cyclohexanone ring can be functionalized through various reactions, including halogenation, oxidation, and rearrangements. researchgate.net Research has demonstrated that tetralone derivatives are precursors to compounds with potential applications as antidepressants and acetylcholinesterase inhibitors. scispace.comnih.gov Specifically, β-tetralones are crucial intermediates in the synthesis of 2-aminotetralin derivatives, a class of compounds explored for their pharmacological activities. researchgate.netorgsyn.org

Significance of the Methylenedioxy Functional Group in Chemical Synthesis and Analog Design

The methylenedioxy group, forming a dioxole ring fused to a benzene core (a benzodioxole), is a prominent functional group found in a vast number of natural products and synthetic compounds. nih.gov This group consists of two oxygen atoms connected by a methylene (-CH2-) bridge and is typically formed by the acetalization of a catechol (an ortho-dihydroxybenzene). acs.org

In chemical synthesis and analog design, the methylenedioxy group imparts unique electronic properties to the aromatic ring it is attached to. It acts as an electron-donating group, influencing the reactivity of the molecule in reactions such as electrophilic aromatic substitution. researchgate.net This electronic influence is a key consideration in the design of new molecules, as it can significantly alter their chemical and biological properties. researchgate.net Furthermore, the methylenedioxy group is relatively robust and can withstand various reaction conditions. For example, it is notably stable against cleavage by certain reagents like boron tribromide, which is often used to cleave methoxy ethers, allowing for selective transformations on other parts of a molecule. wikipedia.org Its presence is a defining feature in many classes of compounds, including alkaloids and pharmaceuticals. Current time information in Bangalore, IN.

Specific Focus on 5,6-Methylenedioxy-2-tetralone: Structural Features and Research Landscape

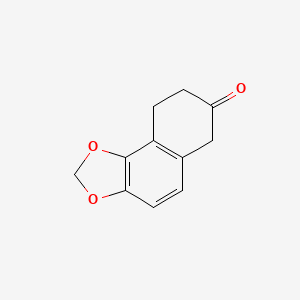

5,6-Methylenedioxy-2-tetralone is a β-tetralone derivative characterized by the fusion of a methylenedioxy group across the 5 and 6 positions of the aromatic ring. This specific arrangement combines the structural features of the β-tetralone scaffold with the electronic influence of the benzodioxole system.

| Property | Data |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 7,8-dihydro-6H-naphtho[2,3-d] nih.govdioxol-6-one |

| CAS Number | 4878-05-9 |

| Data sourced from PubChem CID 12843073, though a publicly available entry for this specific CAS number was not located. |

The research landscape for 5,6-Methylenedioxy-2-tetralone is primarily centered on its utility as a synthetic precursor. The structure is analogous to other 2-tetralones that are well-documented as key intermediates for producing pharmacologically relevant molecules. For example, research into dopamine receptor agonists has heavily utilized 2-aminotetralin derivatives. researchgate.net The synthesis of these aminotetralins often begins with the corresponding β-tetralone, which undergoes reductive amination. researchgate.net Studies have shown that dihydroxy substitutions at the 5,6-positions of the 2-aminotetralin ring can greatly enhance dopaminergic activity. scispace.comresearchgate.net Given that the methylenedioxy group is often used as a stable protecting group for a catechol (a dihydroxy group), 5,6-Methylenedioxy-2-tetralone represents a direct and logical precursor to 5,6-dihydroxy-2-aminotetralin analogs.

Overview of Key Research Areas Pertaining to 5,6-Methylenedioxy-2-tetralone

The principal area of research involving 5,6-Methylenedioxy-2-tetralone is its application as a strategic intermediate in multi-step organic synthesis. Its value lies in its capacity to be transformed into more complex molecular targets.

Key research applications include:

Precursor to 2-Aminotetralins: The most prominent research application is in the synthesis of 2-aminotetralin derivatives. The conversion of a β-tetralone to a 2-aminotetralin can be achieved through methods like reductive amination or via an oxime intermediate followed by reduction. researchgate.netresearchgate.net These resulting aminotetralins are core structures in medicinal chemistry research.

Medicinal Chemistry and Drug Design: As a building block for 5,6-substituted 2-aminotetralins, the compound is relevant to the design of agents targeting the central nervous system, particularly dopamine receptors. researchgate.net The 5,6-substitution pattern is noted as being particularly effective for enhancing dopaminergic agonist activity. scispace.comresearchgate.net

Synthesis of Natural Product Analogs: The methylenedioxyphenyl moiety is a common feature in many natural products. Current time information in Bangalore, IN. Therefore, 5,6-Methylenedioxy-2-tetralone can serve as a starting material for the synthesis of analogs of natural products that contain both the tetralin and benzodioxole motifs.

Propriétés

Formule moléculaire |

C11H10O3 |

|---|---|

Poids moléculaire |

190.19 g/mol |

Nom IUPAC |

8,9-dihydro-6H-benzo[g][1,3]benzodioxol-7-one |

InChI |

InChI=1S/C11H10O3/c12-8-2-3-9-7(5-8)1-4-10-11(9)14-6-13-10/h1,4H,2-3,5-6H2 |

Clé InChI |

VZBMGTVIJSAFPK-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(CC1=O)C=CC3=C2OCO3 |

Origine du produit |

United States |

Q & A

Q. Table 1: Key Reaction Parameters for Bromination and Methoxylation

| Step | Reagents/Conditions | Outcome/Purity | Reference |

|---|---|---|---|

| Bromination | NBS, toluene, -78°C, 2 h | 1.3:1 isomer ratio | |

| Methoxylation | Na/MeOH, CuI, DMF, reflux, 24 h | >90% conversion | |

| Oxidation | KMnO₄, CH₃CN, 25°C | Yield: 68–72% |

Q. Table 2: Stability and Thermochemical Data

| Property | Value (NIST Standard) | Application | Reference |

|---|---|---|---|

| ΔfusH (Enthalpy of Fusion) | 15–20 kJ/mol (analog data) | Purity validation | |

| Storage Stability | Decomposition >100°C | Safe handling protocols |

Ethical and Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.